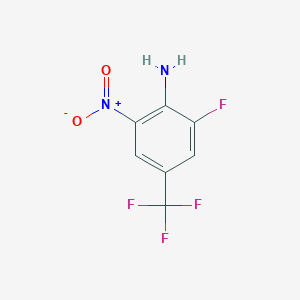

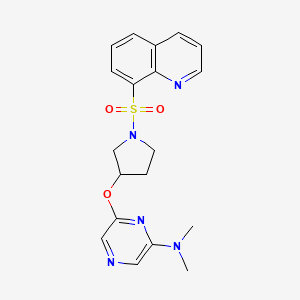

![molecular formula C19H14N2 B2981471 6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 209268-82-6](/img/structure/B2981471.png)

6,13-dihydro-5H-indolo[3,2-c]acridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,13-dihydro-5H-indolo[3,2-c]acridine is a novel acridine–carbazole hybrid donor . It is formed from two sophisticated donors of dimethyl acridine (DMAc) and carbazole (Cz) . This compound has been used in the synthesis of new luminogens with both prominent TADF and AIE properties .

Synthesis Analysis

The synthesis of this compound involves the fusion of dimethyl acridine (DMAc) and carbazole (Cz) donors . This compound has been used as a donor in the synthesis of new luminogens, combined with the acceptors of pyrimidine and triazine . The synthesis process has been reported to be efficient, practical, and eco-friendly .Molecular Structure Analysis

The molecular structure of this compound is complex due to its hybrid nature. It is a fusion of dimethyl acridine (DMAc) and carbazole (Cz) donors . The fused topologies of the hybrid donors have a significant impact on the molecular configuration .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound has been used as a donor in the synthesis of new luminogens, combined with the acceptors of pyrimidine and triazine . The reactions have been reported to be efficient and practical .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its hybrid nature. The compound has been reported to have high thermal stability and exceptional solubility . It also has rich electronic properties and is easy to modify .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

6,13-Dihydro-5H-Indolo[3,2-c]acridine and its derivatives have been extensively explored for their synthesis methods and potential biological activities. An eco-friendly and efficient method for preparing 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridine derivatives using SnO2 nanoparticles has been reported. These derivatives were examined for their hemolytic activity on human erythrocytes and cytotoxicity on HeLa and Vero cells, showing promising results in the development of novel therapeutic agents (Roopan & Khan, 2011).

Photophysical Properties and Device Performance

The engineering of the donor moiety of donor–acceptor structures using acridine and carbazole-derived electron donors has been a focus for managing photophysical properties and device performances. Notably, compounds such as 8,8-dimethyl-5-phenyl-8,13-dihydro-5H-indolo[2,3-c]acridine have been synthesized and integrated into thermally activated delayed fluorescent (TADF) emitters to study their impact on photophysical and device characteristics, showing potential for applications in blue organic light-emitting diodes (Yoo, Song, & Lee, 2016).

Anticancer Potential

The synthesis and evaluation of potential anticancer derivatives of indoloacridines have been a significant area of research. Derivatives prepared from various reactions have shown cytotoxicity in a panel of cell lines, highlighting the anticancer potential of indoloacridine derivatives and their relevance in the development of new chemotherapeutic agents (Bu, Chen, Deady, & Denny, 2002).

Free Radical Scavenging Activity

Investigations into the free radical scavenging activity of indoloacridines have demonstrated their potential as effective antioxidants. A study employing UV-Vis spectrophotometry assessed indoloacridine derivatives for their ability to scavenge free radicals, comparing the results with standard antioxidants. This research underscores the potential of indoloacridines in developing antioxidant therapies (Sridharan, Prasad, Madhumitha, Al-Dhabi, & Arasu, 2016).

Mecanismo De Acción

Target of Action

It’s known that nitrogen heterocyclic compounds, which include 6,13-dihydro-5h-indolo[3,2-c]acridine, play a prominent role in biological functions such as bioenergetic transport agents .

Mode of Action

It’s known that alterations in the chemical structure of nitrogen heterocyclic compounds can influence their biological properties .

Biochemical Pathways

It’s known that nitrogen heterocyclic compounds are common in animal and plant cells and play a significant role in various biological functions .

Result of Action

It’s known that nitrogen heterocyclic compounds can have various biological properties, such as anticancer properties .

Action Environment

The environment can drastically change the photophysics and photostability of this compound. For instance, the formation of hydrogen bonds with alcohols leads to a significant decrease of the triplet formation efficiency and an increase of photostability .

Direcciones Futuras

The future directions for the use of 6,13-dihydro-5H-indolo[3,2-c]acridine are promising. Its unique properties make it a valuable component in the synthesis of new luminogens with both prominent TADF and AIE properties . These luminogens have potential applications in high-performance and low efficiency roll-off OLEDs .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is involved in various biochemical reactions . Unfortunately, the specific enzymes, proteins, and other biomolecules it interacts with have not been identified yet .

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 6,13-dihydro-5H-indolo[3,2-c]acridine vary with different dosages in animal models .

Propiedades

IUPAC Name |

6,13-dihydro-5H-indolo[3,2-c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-3-7-16-12(5-1)11-13-9-10-15-14-6-2-4-8-17(14)21-19(15)18(13)20-16/h1-8,11,21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGKDCQBVFJRLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC4=CC=CC=C4C=C31)NC5=CC=CC=C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981391.png)

![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)

![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)

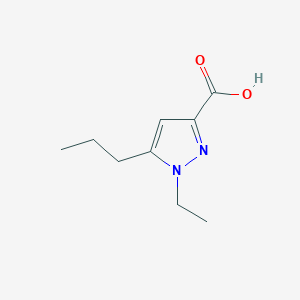

![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)

![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)

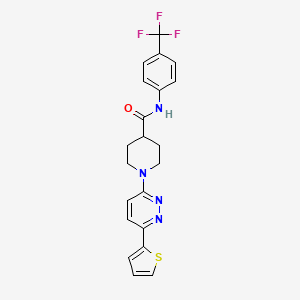

![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)

![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)